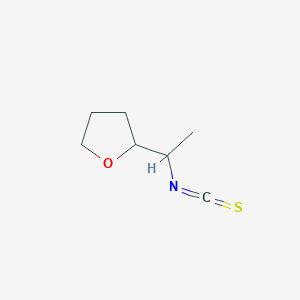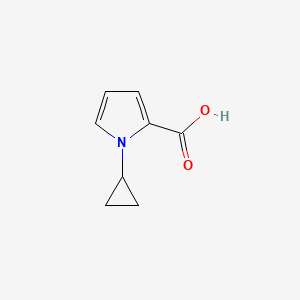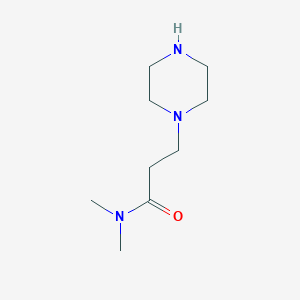
4-(2-hydroxyéthyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Vue d'ensemble
Description
The compound seems to be related to a group of organic compounds known as 4,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 4 and 5 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of acrylate monomers, which usually comprise of esters which contains vinyl groups . For example, the synthesis of 4-((2-hydroxyethyl)(methyl)amino)benzaldehyde involves a mixture of 4-Fluorobenzaldehyde, N-methylethanolamine and K2CO3 .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .Chemical Reactions Analysis
In a study involving a similar compound, a stock solution of AAm and MBAAm in 4-(2-hydroxyethyl) piperazine-1-ethane sulfonic acid (HEPES) was prepared, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .Physical And Chemical Properties Analysis
Compounds in this class are known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They also have the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming .Applications De Recherche Scientifique
Synthèse Pharmaceutique
Ce composé est principalement utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques . Son rôle dans le développement de médicaments est crucial en raison de ses propriétés chimiques qui permettent la création d'une variété de molécules pharmacologiquement actives.
Synthèse Chimique Organique
En tant qu'intermédiaire de synthèse chimique organique, « 4-(2-hydroxyéthyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one » est impliqué dans la préparation de composés organiques complexes . Sa polyvalence dans les réactions contribue à la synthèse de diverses molécules organiques.
Amélioration de la Solubilité
Le composé est entièrement miscible dans l'eau, ce qui le rend précieux pour améliorer la solubilité des composés hydrophobes dans les solutions aqueuses . Cette propriété est particulièrement bénéfique dans la formulation de médicaments et d'autres agents chimiques.
Applications de la Classe des Aminoalcools
Appartenant à la classe des aminoalcools, il sert d'intermédiaire polyvalent dont les applications s'étendent à la production de tensioactifs, d'émulsifiants et d'autres produits chimiques industriels .
Safety and Hazards
Orientations Futures
Research on similar compounds is being accelerated exponentially around the world, with new and creative approaches being developed to broaden the scope of their initiations, morphologies, and applications . They hold great promise for large-scale production, not only because of their efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology .
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYIPVLLUOYQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)


![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)


